6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Übersicht

Beschreibung

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a member of the isoindolone class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

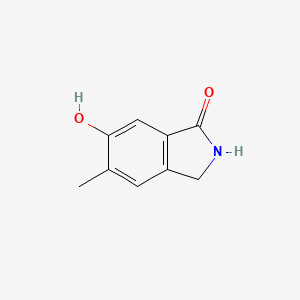

The chemical structure of this compound can be depicted as follows:

This compound features a hydroxyl group at the 6-position and a methyl group at the 5-position on the isoindolone ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infections.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.

- Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions, promoting programmed cell death.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Activity : A recent study evaluated its effectiveness against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an alternative antimicrobial agent .

- Anticancer Research : Another study focused on its effects on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a decrease in cell viability and increased apoptosis markers .

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Cyclization of Anilines | Involves the reaction of substituted anilines with carbonyl compounds under acidic conditions. |

| Condensation Reactions | Utilizes aldehydes or ketones with amines to form the isoindole framework. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields through microwave irradiation. |

Medicinal Chemistry Applications

6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one has been investigated for its potential therapeutic properties, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Several studies have highlighted the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:

A recent investigation into its effects on breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

Biological Research Applications

The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Chloro-6-hydroxy-5-methylisoindolin-1-one | Chlorine substitution at the 7-position | Enhanced reactivity and potential biological activity |

| 7-Bromo derivative | Bromine instead of chlorine | Higher reactivity due to bromine's electrophilic nature |

Eigenschaften

IUPAC Name |

6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCDXGLHTAPRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.